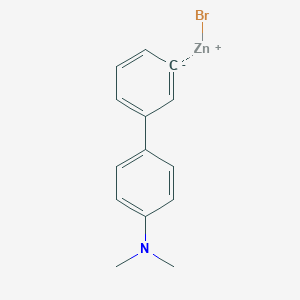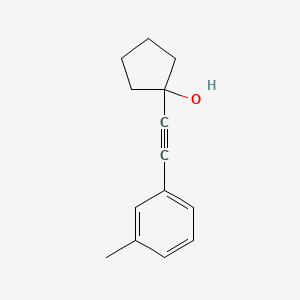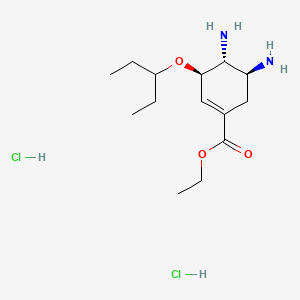
Acetoxyvalerenic acid with analytical records
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxyvalerenic Acid can be synthesized through various chemical reactions involving valerian extracts. The synthetic route typically involves the acetylation of valerenic acid, a major constituent of valerian root. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of Acetoxyvalerenic Acid involves the extraction of valerian root followed by purification and chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate valerenic acid, which is then acetylated to produce Acetoxyvalerenic Acid. The industrial process ensures high purity and yield of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Acetoxyvalerenic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetoxyvalerenic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and insomnia.
Industry: Used in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
The mechanism of action of Acetoxyvalerenic Acid involves its interaction with the GABAergic system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. By increasing GABA activity, Acetoxyvalerenic Acid exerts a calming effect, which helps alleviate symptoms of anxiety and insomnia .
Comparison with Similar Compounds
Similar Compounds
Valerenic Acid: Another major constituent of valerian root with similar therapeutic properties.
Valtrate: A compound found in valerian with sedative and anxiolytic effects.
Isovaleric Acid: A compound with a similar structure but different pharmacological properties.
Uniqueness
Acetoxyvalerenic Acid is unique due to its acetylated structure, which enhances its bioavailability and potency compared to other valerian-derived compounds. Its specific interaction with GABA receptors also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(Z)-3-[(4S,7S,7aS)-2-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-10(2)17(19)20)16-11(3)15(8-14(9)16)21-12(4)18/h7,9,13-15H,5-6,8H2,1-4H3,(H,19,20)/b10-7-/t9-,13-,14-,15?/m0/s1 |
InChI Key |
UKBXUZAGRCQHNS-RIYAXILHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)OC(=O)C)C)/C=C(/C)\C(=O)O |
Canonical SMILES |
CC1CCC(C2=C(C(CC12)OC(=O)C)C)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14882489.png)
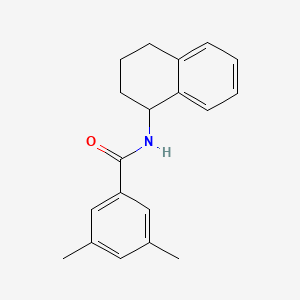
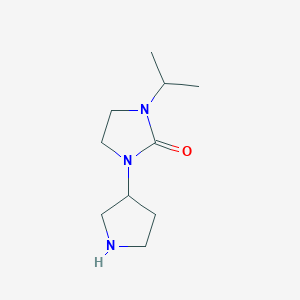
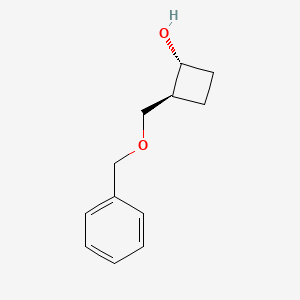
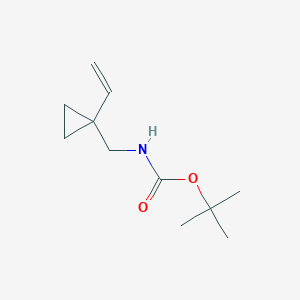
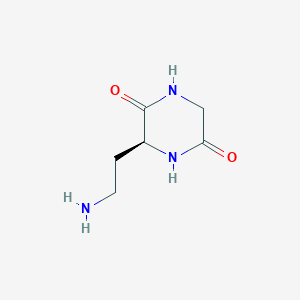
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)

![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)
